Cas no 2227880-04-6 (rac-(1R,2S)-2-(4-tert-butylphenyl)cyclopropan-1-amine)

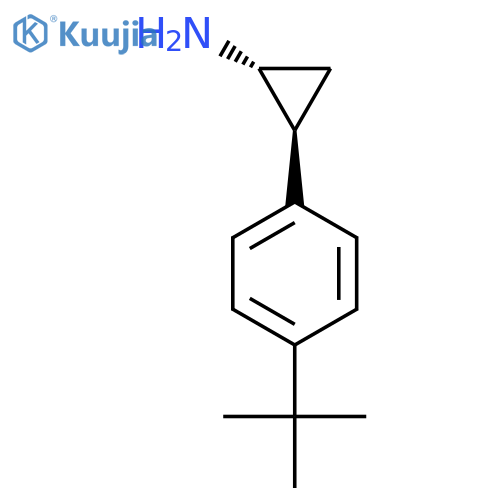

2227880-04-6 structure

商品名:rac-(1R,2S)-2-(4-tert-butylphenyl)cyclopropan-1-amine

rac-(1R,2S)-2-(4-tert-butylphenyl)cyclopropan-1-amine 化学的及び物理的性質

名前と識別子

-

- rac-(1R,2S)-2-(4-tert-butylphenyl)cyclopropan-1-amine

- 2227880-04-6

- EN300-1805621

-

- インチ: 1S/C13H19N/c1-13(2,3)10-6-4-9(5-7-10)11-8-12(11)14/h4-7,11-12H,8,14H2,1-3H3/t11-,12+/m0/s1

- InChIKey: HHTUKEMBBCCRHP-NWDGAFQWSA-N

- ほほえんだ: N[C@@H]1C[C@H]1C1C=CC(=CC=1)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 189.151749610g/mol

- どういたいしつりょう: 189.151749610g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 196

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26Ų

- 疎水性パラメータ計算基準値(XlogP): 3.2

rac-(1R,2S)-2-(4-tert-butylphenyl)cyclopropan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1805621-0.1g |

rac-(1R,2S)-2-(4-tert-butylphenyl)cyclopropan-1-amine |

2227880-04-6 | 0.1g |

$1144.0 | 2023-09-19 | ||

| Enamine | EN300-1805621-0.5g |

rac-(1R,2S)-2-(4-tert-butylphenyl)cyclopropan-1-amine |

2227880-04-6 | 0.5g |

$1247.0 | 2023-09-19 | ||

| Enamine | EN300-1805621-5.0g |

rac-(1R,2S)-2-(4-tert-butylphenyl)cyclopropan-1-amine |

2227880-04-6 | 5g |

$3770.0 | 2023-06-02 | ||

| Enamine | EN300-1805621-0.25g |

rac-(1R,2S)-2-(4-tert-butylphenyl)cyclopropan-1-amine |

2227880-04-6 | 0.25g |

$1196.0 | 2023-09-19 | ||

| Enamine | EN300-1805621-10g |

rac-(1R,2S)-2-(4-tert-butylphenyl)cyclopropan-1-amine |

2227880-04-6 | 10g |

$5590.0 | 2023-09-19 | ||

| Enamine | EN300-1805621-1g |

rac-(1R,2S)-2-(4-tert-butylphenyl)cyclopropan-1-amine |

2227880-04-6 | 1g |

$1299.0 | 2023-09-19 | ||

| Enamine | EN300-1805621-0.05g |

rac-(1R,2S)-2-(4-tert-butylphenyl)cyclopropan-1-amine |

2227880-04-6 | 0.05g |

$1091.0 | 2023-09-19 | ||

| Enamine | EN300-1805621-10.0g |

rac-(1R,2S)-2-(4-tert-butylphenyl)cyclopropan-1-amine |

2227880-04-6 | 10g |

$5590.0 | 2023-06-02 | ||

| Enamine | EN300-1805621-2.5g |

rac-(1R,2S)-2-(4-tert-butylphenyl)cyclopropan-1-amine |

2227880-04-6 | 2.5g |

$2548.0 | 2023-09-19 | ||

| Enamine | EN300-1805621-1.0g |

rac-(1R,2S)-2-(4-tert-butylphenyl)cyclopropan-1-amine |

2227880-04-6 | 1g |

$1299.0 | 2023-06-02 |

rac-(1R,2S)-2-(4-tert-butylphenyl)cyclopropan-1-amine 関連文献

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

-

Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617

-

Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

2227880-04-6 (rac-(1R,2S)-2-(4-tert-butylphenyl)cyclopropan-1-amine) 関連製品

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量